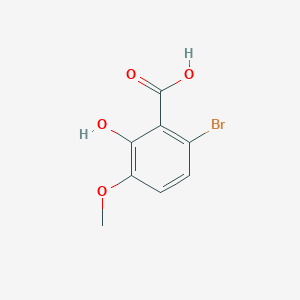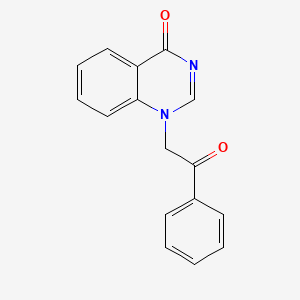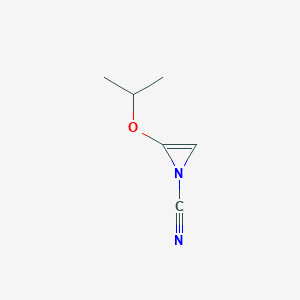
4-Phenyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-aminophenols with substituted benzaldehydes in the presence of a base can lead to the formation of the oxazepane ring . Another method involves the use of SnAP (Sn amino protocol) reagents, which allow for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and copper-catalyzed reactions are some of the methods employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepinones.
Reduction: Reduction reactions can convert oxazepane derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazepanes, oxazepinones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Phenyl-1,4-oxazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of polymers and materials with specific properties
Mécanisme D'action
The mechanism by which 4-Phenyl-1,4-oxazepane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
1,4-Diazepane: Another seven-membered ring compound with nitrogen atoms, used in the synthesis of pharmaceuticals.
Uniqueness: 4-Phenyl-1,4-oxazepane is unique due to its specific structural features, which include a phenyl group attached to the oxazepane ring.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
4-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C11H15NO/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6H,4,7-10H2 |
Clé InChI |
JMOSOYSBWNIWQX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)


![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)







